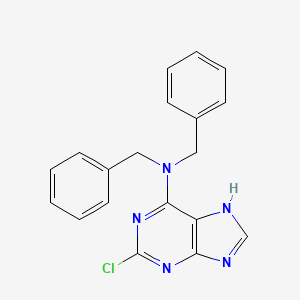![molecular formula C10H7ClFN3O2 B2596244 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 957489-37-1](/img/structure/B2596244.png)
1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a nitro group at the 4-position and a 2-chloro-4-fluorobenzyl group at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The nitro group could be introduced through a nitration reaction, and the 2-chloro-4-fluorobenzyl group could be attached through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The nitro group is a strong electron-withdrawing group, which would contribute to the polarity of the molecule. The 2-chloro-4-fluorobenzyl group is an aromatic ring, which could participate in π-π stacking interactions .
Chemical Reactions Analysis
As an organic compound containing a nitro group and an aromatic ring, this molecule could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the aromatic ring could undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group and the aromatic ring would likely make the compound relatively stable. The compound is likely to be solid at room temperature .
Scientific Research Applications
Synthesis and Structural Characterization
The compound is utilized in the synthesis and structural characterization of isostructural molecules with potential in material science. For example, researchers have synthesized compounds with similar structures, analyzing their crystalline formation and planarity, indicating applications in crystal engineering and design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial Activity
Derivatives of similar pyrazole compounds have been synthesized and tested for antibacterial activity, showing significant inhibition against various bacterial strains. This highlights the potential use of the compound in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Molecular Differentiation and Chemical Analysis
The compound's derivatives have been identified and differentiated, offering insights into the bioisosteric replacement of rings frequently associated with synthetic cannabinoids. This suggests applications in forensic chemistry and pharmaceutical research to distinguish between closely related compounds (McLaughlin et al., 2016).
Supramolecular Structure and Synthesis
Research has been conducted on the molecular and supramolecular structures of pyrazole derivatives, including their synthesis via oxidative cyclization. Such studies provide valuable information for the development of new chemical entities with potential pharmaceutical applications (Padilla-Martínez et al., 2011).
Crystal Structures of N-Substituted Pyrazolines
The study of crystal structures of pyrazole compounds, including the angles formed between different rings, aids in the understanding of molecular conformations and is essential for drug design and material science (Loh et al., 2013).
Future Directions
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-10-3-8(12)2-1-7(10)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVKSQXOAYWOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

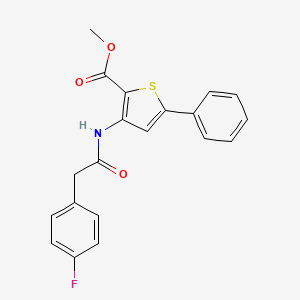
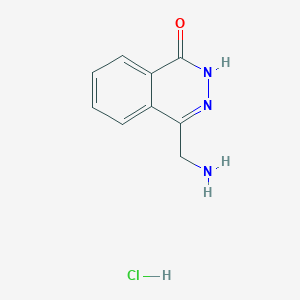
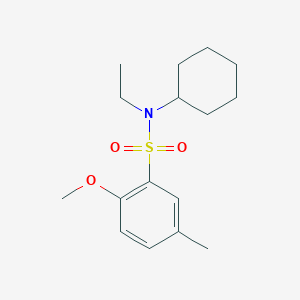
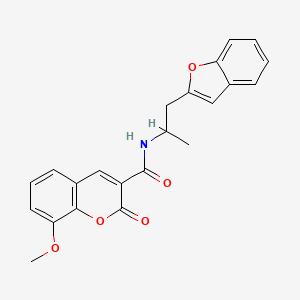
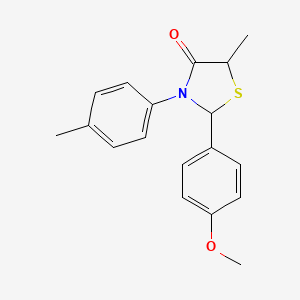
![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2596169.png)

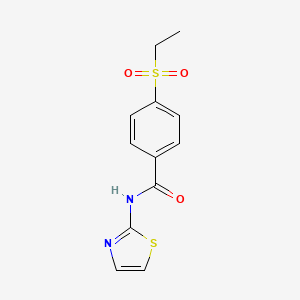
![2,2-Dimethyl-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2596174.png)
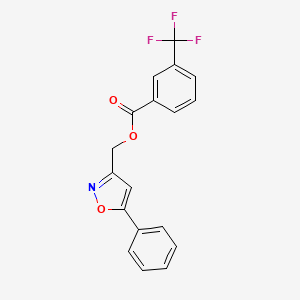
![6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2596178.png)
![1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2596179.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)
